N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
CAS No.: 852141-08-3
VCID: VC6632347
Molecular Formula: C23H23N3O5S2
Molecular Weight: 485.57
* For research use only. Not for human or veterinary use.

Description |
N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a pyrazole ring, a methanesulfonamide group, and multiple aromatic substituents. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties. Synthesis Steps:
Biological Activities and Potential ApplicationsCompounds with similar structures have shown a range of biological activities, including anti-inflammatory and anticancer effects. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the pyrazole moiety further categorizes it within a class of compounds promising in drug discovery due to their ability to interact with various biological targets. Potential Applications:
Analytical Techniques for CharacterizationRelevant analyses such as NMR spectroscopy and mass spectrometry are crucial for confirming structural integrity and purity during synthesis. These techniques provide detailed information about the molecular structure and help in identifying any impurities. Analytical Techniques:
Comparison with Similar CompoundsOther compounds featuring pyrazole or sulfonamide groups have shown significant biological activities. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated for anti-inflammatory potency and identified as a potential 5-lipoxygenase inhibitor . Comparison Table:
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 852141-08-3 | |||||||||
Product Name | N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |||||||||
Molecular Formula | C23H23N3O5S2 | |||||||||
Molecular Weight | 485.57 | |||||||||
IUPAC Name | N-[4-[3-(2,3-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |||||||||
Standard InChI | InChI=1S/C23H23N3O5S2/c1-30-20-7-4-6-17(22(20)31-2)19-14-18(24-26(19)23(27)21-8-5-13-32-21)15-9-11-16(12-10-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3 | |||||||||
Standard InChIKey | YPLAZFXGSBWHHZ-UHFFFAOYSA-N | |||||||||
SMILES | COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C | |||||||||
Solubility | not available | |||||||||
PubChem Compound | 4684478 | |||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume